rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans
Description
rac-(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans is a chiral cyclopropane derivative characterized by its stereochemical configuration and functional group diversity. The compound features a cyclopropane ring substituted with an acetyl group (-COCH₃) at the 3-position, two methyl groups (-CH₃) at the 2-position, and a nitrile group (-CN) at the 1-position. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol, and it is typically available at 95% purity for research applications . The trans configuration of the substituents introduces steric and electronic effects that influence its reactivity and physical properties, making it a valuable building block in organic synthesis and pharmaceutical research.
Properties
CAS No. |
63896-33-3 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with acetyl chloride in the presence of a base, followed by the addition of a nitrile group through a substitution reaction . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired racemic mixture with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-acetyl-2,2-dimethylcyclopropane-1-carbonitrile, trans involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The acetyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Substituent Effects
Acetyl vs. Phenyl Groups :
- The acetyl group in the target compound introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic phenyl group in Rac-(1R,2R)-2-phenylcyclopropane-1-carbonitrile .
- The phenyl group contributes to π-π stacking interactions, making it advantageous in catalysis or receptor binding studies .
Dimethyl Groups vs. In contrast, the tert-butoxy carbonyl group in rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid is bulkier but labile under acidic conditions, enabling selective deprotection in peptide synthesis .
Nitrile Functionality :
- The nitrile group (-CN) is common across all compounds, offering sites for further functionalization (e.g., reduction to amines or hydrolysis to carboxylic acids).
Reactivity and Stability
- The acetyl group in the target compound may undergo keto-enol tautomerism or nucleophilic addition, whereas the tert-butoxy carbonyl group is prone to acid-catalyzed cleavage .
- The dimethyl groups in the target compound stabilize the cyclopropane ring against ring-opening reactions compared to less-substituted analogs .
Research Findings and Trends
Recent studies emphasize the role of substituents in modulating cyclopropane reactivity:
- Steric hindrance from dimethyl groups in the target compound reduces unwanted side reactions in cross-coupling protocols .
- The phenyl derivative’s planar structure enables efficient π-orbital overlap in catalytic systems, as demonstrated in asymmetric hydrogenation studies .
- The tert-butoxy derivative’s acid sensitivity is exploited in drug delivery systems, where controlled deprotection enhances bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
